(2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate is a chemical compound with the molecular formula C11H7Cl2NO2S. It is known for its applications in various scientific fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate typically involves the reaction of 3-chlorobenzoic acid with (2-chloro-1,3-thiazol-5-yl)methanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
(2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-1,3-thiazol-5-yl)methyl benzoate
- (2-Chloro-1,3-thiazol-5-yl)methyl 4-chlorobenzoate
- (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate
Uniqueness
(2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate is unique due to the specific positioning of the chlorine atoms and the thiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
Overview
(2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate is a thiazole derivative known for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structure, characterized by the presence of chlorine atoms and a thiazole ring, contributes to its diverse biological properties. This article delves into the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H10Cl2N2O2S. The compound features a thiazole ring that enhances its reactivity and biological interaction potential.
Property | Value |
---|---|
Molecular Formula | C12H10Cl2N2O2S |
Molecular Weight | 305.19 g/mol |
CAS Number | 1216305-01-9 |
Solubility | Soluble in organic solvents |
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to altered enzyme activity, influencing various biological pathways. Research indicates that the thiazole component may facilitate binding to target sites, while the benzoate group may affect solubility and bioavailability.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 8 µg/mL |
In a comparative study, this compound was found to be more effective than traditional antibiotics against certain strains of bacteria and fungi .
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies indicated that the compound inhibits cell proliferation in various cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HeLa (Cervical Cancer) | 10 |
A549 (Lung Cancer) | 12 |
The compound's mechanism in cancer cells appears to involve apoptosis induction and cell cycle arrest .
Study on Antimicrobial Efficacy
In a study conducted by Srivastava et al., the antimicrobial efficacy of several thiazole derivatives was evaluated. Among them, this compound showed potent activity against both gram-positive and gram-negative bacteria as well as fungi like Candida albicans .
Investigation of Anticancer Properties
A study published in the International Journal of Pharmaceutical Sciences and Research highlighted the anticancer effects of various thiazole derivatives. The results indicated that this compound significantly reduced viability in cancer cell lines through apoptosis pathways .
Properties
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2S/c12-8-3-1-2-7(4-8)10(15)16-6-9-5-14-11(13)17-9/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELFHXGDUZRKCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OCC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.